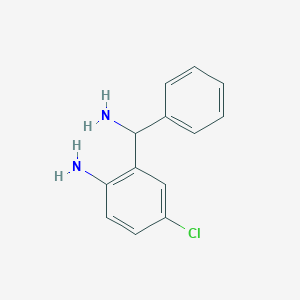

2-Amino-5-chlorbenzhydrylamin

Description

Contextualization within Amine and Halogenated Organic Compound Chemistry

The chemical nature of 2-Amino-5-chlorobenzhydrylamine is defined by the interplay of its constituent functional groups. As a primary amine, it possesses a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows it to participate in a wide array of classic amine reactions, such as alkylation, acylation, and condensation with carbonyl compounds to form imines. mdpi.com The aromatic amine moiety is generally less basic than aliphatic amines due to the delocalization of the nitrogen's lone pair into the benzene (B151609) ring.

The presence of the chlorine atom classifies it as a halogenated organic compound. Halogenation of aromatic rings is a fundamental transformation in organic synthesis. uobaghdad.edu.iq The chloro-substituent acts as a weak deactivating group on the aromatic ring via its inductive effect, yet it also directs incoming electrophiles to the ortho and para positions. In the case of 2-Amino-5-chlorobenzhydrylamine, the chlorine atom at the 5-position influences the electron density and reactivity of the substituted phenyl ring. This halogen "handle" can also be utilized in various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, further expanding the compound's synthetic utility.

Significance of the Benzhydrylamine Scaffold in Synthetic Design and Mechanistic Inquiry

The benzhydrylamine (or diarylmethylamine) scaffold is a privileged structure in medicinal chemistry and materials science. Diarylmethylamine units are found in numerous biologically active compounds. vulcanchem.com The two phenyl rings provide a rigid, three-dimensional structure that can effectively interact with biological targets. Consequently, derivatives of benzhydrylamine are investigated for a wide range of applications.

2-Amino-5-chlorobenzhydrylamine serves as a key intermediate in the synthesis of more complex heterocyclic systems. For instance, it is a documented precursor in the synthesis of 6-chloro-2-(5-methylthiophen-2-yl)-4-phenyl-1,2,3,4-tetrahydroquinazoline. chemsrc.com This reaction highlights the compound's utility, where both the primary amine and the benzhydrylamine nitrogen participate in the cyclization to form the tetrahydroquinazoline (B156257) ring.

Furthermore, the amino group can be protected, for example as a tosylamide, to allow for selective reactions at other positions. Research has documented the use of the sodium salt of N,N′-ditosyl-2-amino-5-chlorobenzhydrylamine in subsequent synthetic transformations, demonstrating its role as a stable, workable intermediate in multi-step synthesis.

A logical and common synthetic route to this compound would involve the chemical reduction of the corresponding ketone, 2-amino-5-chlorobenzophenone (B30270). wikipedia.org This ketone is a well-known starting material for various pharmaceuticals, including benzodiazepines. vulcanchem.comwikipedia.org The reduction of the ketone to the amine could be achieved directly via reductive amination or indirectly by first converting the ketone to its oxime (2-amino-5-chlorobenzophenone oxime) followed by reduction. google.com The synthesis of the precursor ketone itself is well-established, for example, through the reduction of an isoxazole (B147169) derivative using iron powder. wikipedia.orggoogle.com

Chemical and Physical Data

The following tables provide available data for 2-Amino-5-chlorobenzhydrylamine and its direct synthetic precursor, 2-amino-5-chlorobenzophenone.

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2-amino-5-chlorophenyl)(phenyl)methanamine | lookchem.cn |

| CAS Number | 1824-70-0 | lookchem.cnchemsrc.com |

| Molecular Formula | C₁₃H₁₃ClN₂ | Calculated |

| Molecular Weight | 232.71 g/mol | Calculated |

| Identifier/Property | Value | Reference |

|---|---|---|

| IUPAC Name | (2-Amino-5-chlorophenyl)(phenyl)methanone | wikipedia.org |

| CAS Number | 719-59-5 | wikipedia.org |

| Molecular Formula | C₁₃H₁₀ClNO | wikipedia.orgtradeindia.com |

| Molecular Weight | 231.68 g/mol | wikipedia.org |

| Appearance | Crystalline powder | tradeindia.com |

| Melting Point | 98 - 100 °C | tradeindia.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1824-70-0 |

|---|---|

Molecular Formula |

C13H13ClN2 |

Molecular Weight |

232.71 g/mol |

IUPAC Name |

2-[amino(phenyl)methyl]-4-chloroaniline |

InChI |

InChI=1S/C13H13ClN2/c14-10-6-7-12(15)11(8-10)13(16)9-4-2-1-3-5-9/h1-8,13H,15-16H2 |

InChI Key |

TXTPIGYQTSOFKF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=C(C=CC(=C2)Cl)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 5 Chlorobenzhydrylamine and Its Structural Analogs

Established Synthetic Routes and Reaction Pathways

Multi-step Reaction Sequences for 2-Amino-5-chlorobenzhydrylamine Synthesis

The synthesis of 2-Amino-5-chlorobenzhydrylamine can be approached through multi-step reaction sequences. A common strategy involves the initial synthesis of a benzophenone (B1666685) derivative, which is subsequently converted to the desired benzhydrylamine. For instance, 2-amino-5-chlorobenzophenone (B30270) can serve as a key intermediate. researchgate.net Methodologies for the synthesis of such benzophenone derivatives include Friedel-Crafts acylation of substituted anilines and palladium-catalyzed reactions. researchgate.net One specific example is the reaction of 2-(chloroacetamido)-5-chlorobenzophenone with aniline (B41778) derivatives to produce 2-amino-5-chlorobenzophenone derivatives. researchgate.net

Another relevant multi-step approach starts from more readily available materials. For example, a patented method for preparing 2-amino-5-chlorobenzamide (B107076) involves a two-step synthesis starting from anthranilate. google.com The first step is the chlorination of methyl anthranilate using a mixture of sodium hypochlorite (B82951) solution and glacial acetic acid at low temperatures (-15 to 0°C). google.com The resulting 2-amino-5-chlorobenzoic acid methyl ester is then subjected to ammonolysis under heat and pressure to yield 2-amino-5-chlorobenzamide with a final product yield reported to be above 85%. google.com While this patent describes the synthesis of a benzamide, similar principles of electrophilic aromatic substitution and subsequent functional group transformations are central to the synthesis of 2-Amino-5-chlorobenzhydrylamine.

A general retrosynthetic analysis for a multi-step synthesis often involves breaking down the target molecule into simpler, commercially available starting materials. leah4sci.com For a complex molecule like 2-Amino-5-chlorobenzhydrylamine, this could involve disconnecting the benzhydryl carbon-nitrogen bond or one of the aryl-carbon bonds.

One-Pot Synthetic Strategies for Halogenated Benzhydrylamine Derivatives

One-pot syntheses offer an efficient alternative to multi-step procedures by combining several reaction steps in a single reaction vessel, which can save time and resources. For the synthesis of halogenated benzhydrylamine derivatives, various one-pot strategies have been developed. For example, a base-mediated 1,6-conjugate addition of amines to para-quinone methides can produce unsymmetrical benzhydrylamines in a single step with moderate to good yields. acs.org

Microwave-assisted one-pot, three-component reactions are another effective method. The synthesis of pyrazoline derivatives from 4-methoxyacetophenone, halogen-substituted benzaldehyde, and phenylhydrazine (B124118) under basic conditions and microwave irradiation exemplifies this approach. fip.org This method proceeds through a chalcone (B49325) intermediate that reacts further without isolation. fip.org Similar three-component reactions, such as the Petasis borono-Mannich reaction, can be catalyzed by biopolymers like chitosan (B1678972) to yield alkylaminophenols. acs.org

The Leuckart reaction, which utilizes benzophenone and formamide (B127407) as raw materials, can be optimized by using a catalyst like silicon dioxide to significantly shorten the reaction time and improve the yield of the resulting benzhydrylamine hydrochloride. google.com This improved one-pot method is suitable for industrial-scale production. google.com

Advanced Catalytic Approaches in 2-Amino-5-chlorobenzhydrylamine Synthesis

Transition Metal-Catalyzed Coupling Reactions in Benzhydrylamine Formation

Transition metal catalysis has become a cornerstone in the synthesis of complex amines, including benzhydrylamines. acs.org These methods often offer high efficiency and functional group tolerance.

Copper-catalyzed reactions have been effectively used. For instance, a copper(I)-catalyzed coupling of aryl boronic acids with N,O-acetals and N,N-aminals leads to the formation of diarylmethylamines. acs.org Another copper-catalyzed method involves the desulfonylative amination of benzhydryl sulfones, providing structurally diverse benzhydrylamines in good yields. researchgate.net Copper(II) triflate in the presence of a bisphosphine ligand can also catalyze the amidation of benzhydrol derivatives with p-toluenesulfonamides through a borrowing hydrogen mechanism. academie-sciences.fr

Nickel-catalyzed three-component reductive coupling of aryl aldehydes, N-trimethylsilylamines, and aryl halides has been reported to produce a range of tertiary benzhydryl amines in high yields. acs.org Palladium catalysis is also prominent, with N-heterocyclic benzhydrylamines serving as effective ligands in palladium complexes for Suzuki-Miyaura coupling reactions to form biaryl compounds. researchgate.net

Iridium complexes have been utilized as catalysts in combination with a hydrogen atom transfer (HAT) co-catalyst for the synthesis of 1,1-diarylmethylamines. acs.org

Organocatalysis and Enantioselective Syntheses of Chiral Amines

Organocatalysis provides a metal-free alternative for the synthesis of chiral amines, which is a rapidly growing field. rsc.org Primary amines derived from natural sources like amino acids and Cinchona alkaloids have emerged as versatile and powerful catalysts in asymmetric synthesis. rsc.org

For the synthesis of chiral halogenated compounds, organocatalytic methods such as the enantioselective α-halogenation of aldehydes have been developed. nih.gov These reactions often employ catalysts like the Jørgensen-Hayashi catalyst or cinchona alkaloid derivatives. nih.gov

Cooperative cation-binding catalysis is an efficient method for synthesizing chiral allylic amines with excellent enantioselectivities. bohrium.com This approach uses a chiral oligoEG and potassium fluoride (B91410) in an organocatalytic asymmetric aza-Henry-like reaction. bohrium.com The development of biocatalytic strategies, such as using engineered myoglobin (B1173299) for the asymmetric N-H carbene insertion of aromatic amines, also presents a promising route to optically active α-amino acids and their derivatives. acs.org

The asymmetric hydrogenation of prochiral imines is a direct and efficient method for preparing valuable α-chiral amines and has been implemented on an industrial scale. nih.gov

Optimization of Reaction Conditions and Process Parameters for 2-Amino-5-chlorobenzhydrylamine

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. Key parameters that are often investigated include temperature, catalyst loading, solvent, and reaction time.

For example, in the synthesis of 2,3-dihydroquinazolin-4(1H)-ones, the reaction temperature was found to have a significant impact. Increasing the temperature from ambient to 60°C dramatically increased the product yield from 45% to 97% and reduced the reaction time. researchgate.net

In the enzymatic synthesis of imines using a d-amino acid oxidase, parameters such as substrate concentration, pH, and temperature were optimized. mdpi.com The highest reaction rate for PPEA synthesis was achieved at a substrate concentration of 150 mM, a pH of 9.0, and a temperature of 20°C. mdpi.com

The choice of solvent can also be critical. In a study on the one-pot synthesis of pyridine (B92270) derivatives, various solvents were screened, with sulfolane (B150427) proving to be the most effective, leading to a significantly higher yield compared to DMSO, DMF, or formamide. mdpi.com

The following interactive table summarizes the optimization of various reaction parameters from different synthetic methodologies.

| Reaction | Parameter Optimized | Conditions Investigated | Optimal Condition | Yield | Reference |

| Cyclocondensation for 2,3-dihydroquinazolin-4(1H)-ones | Temperature | 25°C, 40°C, 60°C | 60°C | 97% | researchgate.net |

| Enzymatic Imine Synthesis | pH | 7.5 - 11.3 | 9.0 | - | mdpi.com |

| Enzymatic Imine Synthesis | Temperature | 5 - 80°C | 20°C | 86% of max | mdpi.com |

| One-pot Pyridine Synthesis | Solvent | Toluene (B28343), 1,4-dioxane, sulfolane, DMSO, DMF, formamide | Sulfolane | 83% | mdpi.com |

| Leuckart Reaction for Benzhydrylamine HCl | Catalyst | None vs. Silicon Dioxide | With Silicon Dioxide | 96-98% (crude) | google.com |

Yield Enhancement and Side-Product Minimization

The efficient synthesis of 2-amino-5-chlorobenzhydrylamine and its structural analogs hinges on maximizing product yield while minimizing the formation of unwanted byproducts. Research into related compounds provides a clear framework for achieving these goals through careful control of reaction conditions and selection of reagents.

A key strategy involves the selective chlorination of aminopyridine precursors in a strongly acidic medium. google.com This approach is designed to suppress over-chlorination, a common side reaction that produces di-chloro derivatives and complicates the purification process. google.com By ensuring the efficient protonation of the reactant, the desired mono-chlorinated product can be obtained in yields of approximately 70%, with only minimal formation of the 2-amino-3,5-dichloropyridine (B145740) byproduct. google.com

In the synthesis of the related 2-amino-5-chlorobenzamide, a two-step method starting from methyl anthranilate has been developed that achieves a final product yield of over 85%. google.com This process utilizes sodium hypochlorite and glacial acetic acid for chlorination at low temperatures (below -5°C), followed by ammonolysis under heat and pressure. google.com The advantages of this method include the use of low-toxicity reagents and recyclable solvents, which significantly reduce side reactions and environmental impact. google.com In contrast, older methods employing reagents like sulfuryl chloride (SO₂Cl₂) were often associated with greater toxicity and a higher propensity for side reactions. google.com

For the synthesis of benzhydrylamine analogs, transition metal-free catalytic reduction of primary amides offers another pathway for high-yield production. Optimization of this method involves precise control over several variables to prevent side-product formation.

Key Optimization Parameters:

Catalyst Loading: Maintaining an optimal catalyst concentration, such as 2 mol% for certain potassium-based catalysts, is crucial for balancing reaction efficiency with cost.

Temperature Control: Conducting the reduction at a controlled temperature, for example 40°C, helps to minimize the formation of side-products while ensuring the reaction proceeds to completion.

Solvent Choice: The use of specific solvents, like toluene, can significantly influence reaction outcomes and yield.

The table below summarizes optimized conditions for related syntheses, illustrating effective strategies for yield enhancement.

| Target Compound Analog | Synthetic Step | Key Reagents | Conditions | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2-Amino-5-chlorobenzamide | Chlorination & Ammonolysis | Methyl anthranilate, NaClO, NH₃ | < -5°C (Chlorination); 100-150°C (Ammonolysis) | >85% | google.com |

| 2-Amino-5-chloropyridine | Selective Chlorination | 2-Aminopyridine, Cl₂ | Strongly acidic medium (Hammett acidity < -3.5) | ~70% | google.com |

| (4-Chlorophenyl)(phenyl)methanamine | Amide Reduction | 4-Chlorobenzamide, HBPin, K-catalyst | Toluene, 40°C, 12 hours | 97% |

Stereochemical Control and Diastereoselectivity in Amine Synthesis

Achieving stereochemical control is paramount in the synthesis of chiral amines like 2-amino-5-chlorobenzhydrylamine, where biological activity is often dependent on a specific enantiomer. Methodologies for synthesizing diarylmethylamines demonstrate sophisticated approaches to controlling stereochemistry, primarily through diastereoselective additions and enzymatic resolutions.

One prominent method involves the diastereoselective addition of organometallic reagents to chiral N-tert-butanesulfinimines. researchgate.net The stereochemical outcome of this reaction is highly dependent on the solvent used. For instance, dissolving the imine in toluene prior to the addition of an organolithium reagent can yield a diastereomeric ratio (dr) of 70:30. researchgate.net This selectivity arises from the facial bias imposed by the chiral sulfinyl group during the nucleophilic addition. researchgate.net

Rhodium-catalyzed asymmetric addition of aryl boroxines to activated aldimines represents another powerful technique. nottingham.ac.uk This approach can produce enantioenriched diarylmethylamine products with excellent diastereomeric ratios, often ranging from 91:9 to greater than 99:1, and high enantiomeric excesses (90–>99%). nottingham.ac.uk However, the formation of an unwanted meso-diastereoisomer can sometimes occur, which may complicate purification and lower the final enantiomeric excess after deprotection. nottingham.ac.uk

Biocatalysis offers a highly selective alternative for obtaining enantiomerically pure amines. researchgate.net Specifically, engineered variants of monoamine oxidase from Aspergillus niger (MAO-N) have been successfully used for the deracemization of bulky amines, including the structural analog 4-chlorobenzhydrylamine. researchgate.netresearchgate.net Deracemization is a process that converts a racemic mixture into a single enantiomer, potentially achieving a theoretical yield of 100%. researchgate.net This is accomplished through the selective oxidation of one enantiomer by the enzyme, followed by a reduction step that converts the resulting imine back to the desired amine enantiomer. researchgate.net

The following table compares different stereoselective methods applicable to the synthesis of chiral benzhydrylamines.

| Method | Key Substrate/Catalyst | Product Class | Diastereomeric/Enantiomeric Purity | Reference |

|---|---|---|---|---|

| Diastereoselective Addition | Chiral N-tert-butanesulfinimine | Diarylmethylamines | 70:30 dr | researchgate.net |

| Rhodium-Catalyzed Arylation | Bis-sulfamyl aldimines, Chiral diene ligand | Diarylmethylamines | 91:9 to >99:1 dr; 90->99% ee | nottingham.ac.uk |

| Enzymatic Deracemization | Engineered Monoamine Oxidase (MAO-N) | Bulky amines (e.g., 4-chlorobenzhydrylamine) | High optical purity | researchgate.netresearchgate.net |

Novel Approaches to 2-Amino-5-chlorobenzhydrylamine Precursors and Intermediates

The synthesis of diazepam, a related benzodiazepine (B76468), often starts from 2-amino-5-chlorobenzophenone. nih.govrsc.org This highlights the importance of the 2-amino-5-chlorophenyl ketone moiety as a versatile precursor for complex nitrogen-containing heterocycles and, by extension, for the reduction to the target benzhydrylamine. nih.gov

A direct route to the precursor 2-amino-5-chlorobenzaldehyde (B1272629) involves the catalytic hydrogenation of 5-chloro-2-nitrobenzaldehyde. This reduction of a nitro group to an amine is typically achieved using a palladium-on-carbon (Pd/C) catalyst under hydrogen gas pressure. An alternative method is the direct chlorination of 2-aminobenzaldehyde (B1207257) using sodium hypochlorite in a dichloromethane/water solvent system at low temperatures (-15°C to 0°C) to control selectivity and minimize side reactions.

Another key intermediate, 2-amino-5-chlorobenzamide, can be prepared from methyl anthranilate. google.com The synthesis involves a 5-position chlorination followed by ammonolysis, providing a high-yield route to this valuable building block. google.com Furthermore, benzhydrylamine intermediates can be functionalized in novel ways; for example, they can be converted into benzhydryl isothiocyanates, which serve as precursors for guanidine (B92328) derivatives. google.com

Biocatalytic retrosynthesis is an emerging paradigm that leverages enzymes to design new and efficient synthetic pathways. researchgate.net Enzymes like ω-transaminases and monoamine oxidases are being used to develop sustainable strategies for producing chiral amines, offering novel disconnections and routes to high-value chemical intermediates. researchgate.net

The table below details the synthesis of key precursors.

| Precursor/Intermediate | Starting Material | Key Reagents/Method | Significance | Reference |

|---|---|---|---|---|

| 2-Amino-5-chlorobenzaldehyde | 5-Chloro-2-nitrobenzaldehyde | Hydrogenation (H₂/Pd-C) | Precursor for imine formation and reduction | |

| 2-Amino-5-chlorobenzaldehyde | 2-Aminobenzaldehyde | Chlorination (NaClO/Acetic Acid) | Direct route to the chlorinated aldehyde | |

| 2-Amino-5-chlorobenzamide | Methyl anthranilate | Chlorination followed by Ammonolysis | Versatile amide intermediate | google.com |

| 2-Amino-5-chlorobenzophenone | N/A (Starting material for other syntheses) | Friedel-Crafts or other methods | Key ketone precursor for reduction to amine | nih.govrsc.org |

| Benzhydryl isothiocyanate | Benzhydrylamine | CS₂, Dicyclohexylcarbodiimide (DCC) | Intermediate for guanidine synthesis | google.com |

Chemical Reactivity and Transformation Studies of 2 Amino 5 Chlorobenzhydrylamine

Amination and Functionalization Reactions

The structure of 2-Amino-5-chlorobenzhydrylamine features two distinct primary amine groups: an aromatic amine attached directly to the phenyl ring and a benzylic amine on the methylene (B1212753) bridge. These two groups exhibit different basicity and nucleophilicity, allowing for selective functionalization. The benzylic amine is significantly more basic and nucleophilic than the aromatic amine, whose lone pair is delocalized into the aromatic π-system.

This reactivity difference is exploited in functionalization reactions such as acylation. When 2-Amino-5-chlorobenzhydrylamine is treated with one equivalent of an acylating agent like acetic anhydride (B1165640) or an acyl chloride under mild, controlled conditions, the reaction occurs preferentially at the more reactive benzylic amine. This selective N-acylation yields the corresponding N-benzylic amide while leaving the aromatic amine untouched. To achieve diacylation (functionalization of both amines), more forcing conditions, such as excess acylating agent and higher temperatures, are required.

Alkylation reactions show similar selectivity. Reaction with alkyl halides (e.g., methyl iodide) will primarily form secondary and tertiary amines at the benzylic position before significant reaction occurs at the aromatic amine. This differential reactivity is a cornerstone for its use in multi-step syntheses, allowing for the stepwise introduction of different functional groups.

Table 3.1.1: Selective Functionalization of 2-Amino-5-chlorobenzhydrylamine

| Reaction Type | Reagent | Primary Site of Reaction | Product Structure | Conditions |

|---|---|---|---|---|

| Acylation | Acetic Anhydride (1 eq.) | Benzylic Amine | N-[(2-amino-5-chlorophenyl)(phenyl)methyl]acetamide | Pyridine (B92270), 0°C to RT |

| Alkylation | Methyl Iodide (1 eq.) | Benzylic Amine | (2-amino-5-chlorophenyl)-N-methyl-1-phenylmethanamine | K₂CO₃, Acetonitrile |

| Reductive Amination | Acetone, NaBH(OAc)₃ | Benzylic Amine | (2-amino-5-chlorophenyl)-N-isopropyl-1-phenylmethanamine | Dichloroethane (DCE) |

Halogenation and Substituent Modification Reactions

The aromatic ring of 2-Amino-5-chlorobenzhydrylamine is activated towards electrophilic aromatic substitution (EAS) by the strongly activating ortho, para-directing amino group. The chloro substituent is a deactivating but also ortho, para-directing group. The net effect is strong activation, with substitution directed by the amino group to the C4 (para) and C6 (ortho) positions.

Electrophilic halogenation, such as bromination or iodination, proceeds readily. Due to steric hindrance from the bulky benzhydryl group at the C2 position, substitution at the C6 position is disfavored. Therefore, reaction with electrophilic halogen sources like N-Bromosuccinimide (NBS) or molecular bromine in acetic acid typically results in monosubstitution at the C4 position, which is para to the activating amino group.

Modification of the existing C5-chloro substituent is more challenging. Direct nucleophilic aromatic substitution (SNAr) is difficult as the ring is not sufficiently electron-poor. However, modern cross-coupling methodologies can be applied. For instance, under palladium or copper catalysis, the C-Cl bond could potentially undergo transformations such as Suzuki coupling (to form a C-C bond), Buchwald-Hartwig amination (to form a C-N bond), or Sonogashira coupling (to form a C-C triple bond), although the presence of the two amine nucleophiles can complicate these reactions and may require prior protection.

Table 3.2.1: Halogenation and Cross-Coupling Reactions

| Reaction Type | Reagent(s) | Position | Major Product | Notes |

|---|---|---|---|---|

| Electrophilic Bromination | N-Bromosuccinimide (NBS) | C4 | 4-Bromo-2-amino-5-chlorobenzhydrylamine | Reaction directed by the C2-amino group. |

| Suzuki Coupling (Hypothetical) | Phenylboronic acid, Pd(PPh₃)₄, Base | C5 | 4-Amino-[1,1'-biphenyl]-3-yl(phenyl)methanamine | Requires protection of amine groups to prevent side reactions. |

Nucleophilic and Electrophilic Aromatic Substitution Reactions

As discussed previously, the electron-rich nature of the substituted phenyl ring makes it highly susceptible to electrophilic aromatic substitution (EAS). Besides halogenation, other classic EAS reactions like nitration and sulfonation can be performed, although the reaction conditions must be carefully controlled to avoid oxidation and other side reactions, especially with strong acids.

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents govern the regiochemical outcome. The activating -NH₂ group (ortho, para-directing) dominates over the deactivating -Cl group (ortho, para-directing). Therefore, electrophiles are directed primarily to the C4 position. Nitration using nitric acid in a sulfuric acid medium, for instance, would yield the 4-nitro derivative, though the harsh acidic conditions can protonate the amines, deactivating the ring. Milder nitrating agents are often preferred.

Nucleophilic Aromatic Substitution (SNAr): The substitution of the chlorine atom at C5 via an SNAr mechanism is thermodynamically and kinetically unfavorable. SNAr reactions require electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negative charge of the intermediate Meisenheimer complex. In this molecule, the amino group at C2 is electron-donating, which destabilizes this intermediate and deactivates the ring towards nucleophilic attack. Consequently, displacing the chlorine atom with nucleophiles like alkoxides or amines requires extremely harsh conditions (high temperature and pressure) and is not a synthetically viable route.

Cyclization and Heterocycle Formation involving 2-Amino-5-chlorobenzhydrylamine

The most significant chemical transformation of 2-Amino-5-chlorobenzhydrylamine is its use as a precursor in the synthesis of 1,4-benzodiazepines. This transformation is a classic example of heterocycle formation involving both amine functionalities. The synthesis typically proceeds in a two-step sequence:

Acylation: The more nucleophilic benzylic amine is first acylated with an α-halo acyl halide, most commonly chloroacetyl chloride. This reaction forms an N-(chloroacetyl) intermediate.

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution reaction. The lone pair of the aromatic amine acts as the nucleophile, attacking the electrophilic carbon bearing the chlorine atom from the chloroacetyl group. This SN2 reaction results in the closure of a seven-membered ring. The cyclization is often promoted by a base (e.g., ammonia, pyridine) or by heating, leading to the formation of a 7-chloro-2-(methylamino)-5-phenyl-3H-1,4-benzodiazepine 4-oxide structure, a key intermediate in the synthesis of chlordiazepoxide.

This cyclization pathway highlights the designed bifunctionality of the molecule, where the two amine groups are positioned perfectly to facilitate the formation of the diazepine (B8756704) heterocyclic system.

Table 3.4.1: Benzodiazepine (B76468) Ring Formation

| Step | Reaction | Reagent | Intermediate/Product | Mechanism |

|---|---|---|---|---|

| 1 | Acylation of Benzylic Amine | Chloroacetyl Chloride | 2-Chloro-N-[(2-amino-5-chlorophenyl)(phenyl)methyl]acetamide | Nucleophilic Acyl Substitution |

| 2 | Intramolecular Cyclization | Ammonia (NH₃) or Heat | 7-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-amine scaffold | Intramolecular Nucleophilic Substitution (SN2) |

Oxidation and Reduction Mechanisms of 2-Amino-5-chlorobenzhydrylamine

The oxidation and reduction of 2-Amino-5-chlorobenzhydrylamine can target several sites, including the amine groups and the benzylic carbon.

Oxidation: The most synthetically important oxidation reaction involves the conversion of the benzhydryl moiety into a benzophenone (B1666685). Treatment of 2-Amino-5-chlorobenzhydrylamine with a suitable oxidizing agent, such as chromium trioxide (CrO₃) in acetic acid or potassium permanganate (B83412) (KMnO₄), selectively oxidizes the secondary amine at the benzylic position and the adjacent C-H bond to a ketone (C=O). This transformation yields 2-amino-5-chlorobenzophenone (B30270), another critical starting material for the synthesis of various benzodiazepines, including diazepam and lorazepam. The mechanism involves the oxidation of the benzylic amine to an imine, which is then hydrolyzed and further oxidized to the stable ketone. The aromatic amine and C-Cl bond are typically stable under these conditions.

Reduction: The molecule is already in a relatively reduced state. Further reduction is less common but can be achieved under specific catalytic conditions. Catalytic hydrogenation using a palladium catalyst (Pd/C) in the presence of hydrogen gas can lead to the hydrogenolysis of the carbon-chlorine bond, replacing the chlorine atom with hydrogen to yield 2-aminobenzhydrylamine. This reaction often requires the addition of a base (e.g., triethylamine) to neutralize the HCl generated. The aromatic ring can be reduced under more forcing conditions, such as Birch reduction, but this is not a common transformation for this substrate.

Table 3.5.1: Key Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Site of Reaction | Product | Significance |

|---|---|---|---|---|

| Oxidation | Chromium Trioxide (CrO₃) | Benzylic Carbon/Amine | 2-Amino-5-chlorobenzophenone | Key step in an alternative synthesis pathway for benzodiazepines. |

| Reduction (Hydrogenolysis) | H₂, Pd/C, NEt₃ | C5-Cl Bond | 2-Aminobenzhydrylamine | Removes the chloro substituent from the aromatic ring. |

Table of Mentioned Chemical Compounds

| Name Used in Article | Standard Chemical Name |

| 2-Amino-5-chlorobenzhydrylamine | (2-Amino-5-chlorophenyl)(phenyl)methanamine |

| Acetic Anhydride | Ethanoic anhydride |

| Pyridine | Pyridine |

| N-[(2-amino-5-chlorophenyl)(phenyl)methyl]acetamide | N-[(2-Amino-5-chlorophenyl)(phenyl)methyl]acetamide |

| Methyl Iodide | Iodomethane |

| Potassium Carbonate (K₂CO₃) | Potassium Carbonate |

| (2-amino-5-chlorophenyl)-N-methyl-1-phenylmethanamine | (2-Amino-5-chlorophenyl)-N-methyl-1-phenylmethanamine |

| Acetone | Propan-2-one |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Sodium triacetoxyborohydride |

| (2-amino-5-chlorophenyl)-N-isopropyl-1-phenylmethanamine | N-Isopropyl-1-(2-amino-5-chlorophenyl)-1-phenylmethanamine |

| N-Bromosuccinimide (NBS) | 1-Bromopyrrolidine-2,5-dione |

| 4-Bromo-2-amino-5-chlorobenzhydrylamine | 1-(4-Bromo-2-amino-5-chlorophenyl)-1-phenylmethanamine |

| Phenylboronic acid | Phenylboronic acid |

| Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Tetrakis(triphenylphosphine)palladium(0) |

| 4-Amino-[1,1'-biphenyl]-3-yl(phenyl)methanamine | (4-Amino-[1,1'-biphenyl]-3-yl)(phenyl)methanamine |

| Chloroacetyl Chloride | 2-Chloroacetyl chloride |

| 2-Chloro-N-[(2-amino-5-chlorophenyl)(phenyl)methyl]acetamide | 2-Chloro-N-[(2-amino-5-chlorophenyl)(phenyl)methyl]acetamide |

| Ammonia | Ammonia |

| 7-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-amine | 7-Chloro-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-amine |

| Chromium Trioxide (CrO₃) | Chromium(VI) oxide |

| 2-Amino-5-chlorobenzophenone | (2-Amino-5-chlorophenyl)(phenyl)methanone |

| 2-Aminobenzhydrylamine | (2-Aminophenyl)(phenyl)methanamine |

| Triethylamine (NEt₃) | N,N-Diethylethanamine |

Derivatives and Analogs of 2 Amino 5 Chlorobenzhydrylamine: Synthesis and Structural Elucidation

Synthesis of Novel Amine Derivatives with Modified Aryl and Amine Moieties

The synthesis of novel derivatives of 2-Amino-5-chlorobenzhydrylamine can be strategically approached by modifying its aryl and amine functionalities. A common precursor for these syntheses is 2-amino-5-chlorobenzophenone (B30270). The carbonyl group of this benzophenone (B1666685) can be reduced to a hydroxyl group, which can then be further converted to the desired amine.

One potential pathway to synthesize the parent 2-Amino-5-chlorobenzhydrylamine involves the reduction of 2-amino-5-chlorobenzophenone. This can be achieved through various reduction methods known in organic synthesis. For instance, catalytic hydrogenation or the use of reducing agents like sodium borohydride could be employed to convert the ketone to an alcohol, followed by a subsequent conversion to the amine.

To introduce modifications to the aryl moieties, one could start with substituted benzophenones. For example, utilizing a benzophenone with different substituents on the phenyl rings would result in a benzhydrylamine derivative with a modified aryl scaffold.

Modification of the primary amine group opens up a plethora of synthetic possibilities. Standard organic reactions such as N-alkylation, N-acylation, and reductive amination can be employed to introduce a wide variety of substituents. For instance, reaction with alkyl halides can yield secondary and tertiary amines, while acylation with acid chlorides or anhydrides can produce amides.

Functionalization of the Amino Group and Benzhydryl Scaffold

The functionalization of the amino group and the benzhydryl scaffold of 2-Amino-5-chlorobenzhydrylamine allows for the fine-tuning of its chemical and physical properties.

Functionalization of the Amino Group:

The primary amino group is a versatile handle for a wide range of chemical transformations.

N-Alkylation: Introduction of alkyl groups can be achieved through reaction with alkyl halides or via reductive amination with aldehydes or ketones. This allows for the synthesis of a library of secondary and tertiary amine derivatives.

N-Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of corresponding amides. This functionalization can alter the electronic properties and steric bulk around the nitrogen atom.

N-Arylation: Coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom.

Formation of Schiff Bases: Condensation with aldehydes and ketones yields imines (Schiff bases), which can serve as intermediates for further synthetic transformations or be of interest in their own right.

Functionalization of the Benzhydryl Scaffold:

The aromatic rings of the benzhydryl moiety can also be functionalized, although this may require more specific and sometimes harsher reaction conditions.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation could potentially introduce substituents onto the phenyl rings. The position of substitution would be directed by the existing amino and chloro groups.

Modification of the Benzhydryl Carbon: While less common, modification at the benzhydryl carbon could be envisioned through specific synthetic routes, potentially involving the generation of a carbanion or a radical at this position.

A summary of potential functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Resulting Functional Group |

| N-Alkylation | Alkyl halide, base | Secondary/Tertiary Amine |

| N-Acylation | Acid chloride/anhydride (B1165640), base | Amide |

| N-Arylation | Aryl halide, Palladium catalyst, base | Arylamine |

| Schiff Base Formation | Aldehyde/Ketone, acid/base catalyst | Imine |

Isomeric Purity and Separation Techniques for 2-Amino-5-chlorobenzhydrylamine Isomers

Since 2-Amino-5-chlorobenzhydrylamine possesses a chiral center at the benzhydryl carbon, it can exist as a pair of enantiomers. The control and determination of isomeric purity are crucial for any potential application.

Isomeric Purity:

The enantiomeric purity of a sample of 2-Amino-5-chlorobenzhydrylamine is typically expressed as enantiomeric excess (ee), which quantifies the amount of one enantiomer present in excess of the other. Achieving high enantiomeric purity often requires either an enantioselective synthesis or the resolution of a racemic mixture.

Separation Techniques:

Several techniques can be employed to separate the enantiomers of chiral amines like 2-Amino-5-chlorobenzhydrylamine.

Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the individual enantiomers of the amine can be recovered by treating the diastereomeric salts with a base.

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification.

Enzymatic Resolution: Enzymes can exhibit high stereoselectivity and can be used to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

The choice of separation technique depends on factors such as the scale of the separation, the required purity, and the availability of chiral resolving agents or stationary phases.

| Separation Technique | Principle | Advantages |

| Diastereomeric Salt Formation | Formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization. | Scalable, cost-effective for large quantities. |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | High resolution, applicable for both analytical and preparative scales. |

| Enzymatic Resolution | Selective reaction of one enantiomer with an enzyme. | High enantioselectivity, mild reaction conditions. |

Detailed Analytical Data for 2-Amino-5-chlorobenzhydrylamine Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and chemical databases, detailed experimental data required to fully characterize the chemical compound 2-Amino-5-chlorobenzhydrylamine according to the specified analytical methodologies is not publicly available. While information exists for structurally related compounds, such as 2-Amino-5-chlorobenzophenone and its derivatives, this data is not scientifically transferable to 2-Amino-5-chlorobenzhydrylamine due to significant differences in their chemical structures.

The core structure of 2-Amino-5-chlorobenzhydrylamine is confirmed in the literature through the synthesis of its derivatives, such as N,N′-ditosyl-2-amino-5-chlorobenzhydrylamine. However, the specific spectroscopic and analytical characterization data for the parent compound itself—including High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) or Raman spectroscopy—are not provided in the available resources.

Generating an article with the requested detailed research findings and data tables would require access to primary research data that has not been published or made available in the queried databases. Therefore, it is not possible to provide a scientifically accurate and verifiable article that adheres to the user's structured outline and content requirements at this time.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Amino 5 Chlorobenzhydrylamine

X-ray Crystallography for Solid-State Structural Determination of 2-Amino-5-chlorobenzhydrylamine and its Derivatives

X-ray crystallography stands as the definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for 2-Amino-5-chlorobenzhydrylamine itself is not publicly available, analysis of closely related derivatives, such as 2-Amino-5-chlorobenzophenone (B30270), provides significant insights into the likely solid-state conformation, including bond angles, lengths, and intermolecular interactions.

Detailed crystallographic studies have been performed on 2-Amino-5-chlorobenzophenone, the ketone precursor to 2-Amino-5-chlorobenzhydrylamine. The asymmetric unit of this compound has been found to contain four independent molecules, with dihedral angles between the benzene (B151609) rings ranging from 53.7(2)° to 59.8(2)° researchgate.net. In the crystal lattice, the molecules are interconnected by N—H⋯O hydrogen bonds, forming a three-dimensional supramolecular network researchgate.net. This hydrogen bonding capability is a key feature that would also be expected in the solid state of 2-Amino-5-chlorobenzhydrylamine, with the primary amine group acting as a hydrogen bond donor.

Below is a table summarizing representative crystallographic data for a key derivative, 2-Amino-5-chlorobenzophenone.

| Parameter | Value |

|---|---|

| Compound | 2-Amino-5-chlorobenzophenone |

| Molecular Formula | C13H10ClNO |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.7737 |

| b (Å) | 9.4733 |

| c (Å) | 24.6076 |

| α (°) | 90.00 |

| β (°) | 97.360 |

| γ (°) | 90.00 |

| Volume (ų) | 1103.4 |

| Z | 4 |

Chromatographic Method Development for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2-Amino-5-chlorobenzhydrylamine, as well as for the assessment of its purity by separating it from starting materials, by-products, and degradation products.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Amino-5-chlorobenzhydrylamine. Reversed-phase HPLC (RP-HPLC) is the most common mode employed for such aromatic amines.

In a typical RP-HPLC setup, a non-polar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile or methanol, often with additives to control pH and improve peak shape. For the analysis of the related 2-Amino-5-chlorobenzophenone, a reversed-phase method has been described using a mobile phase of acetonitrile and water with phosphoric acid sielc.com. For applications requiring mass spectrometry (MS) detection, volatile buffers like formic acid or ammonium acetate are used instead of non-volatile acids sielc.com.

The development of a robust HPLC method involves optimizing parameters such as column chemistry, mobile phase composition, pH, flow rate, and detector wavelength to achieve adequate resolution, sensitivity, and analysis time. The validation of such analytical methods is crucial and typically includes assessment of linearity, accuracy, precision, and specificity nih.govnih.gov.

The following table provides an example of typical starting conditions for an HPLC method for the purity assessment of an amino-chloro-substituted benzophenone (B1666685) derivative.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength of maximum absorbance (e.g., 254 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| Injection Volume | 10 µL |

Gas Chromatography (GC) and Thin Layer Chromatography (TLC) Applications

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, primary amines like 2-Amino-5-chlorobenzhydrylamine are polar and have low volatility, making direct GC analysis challenging sigmaaldrich.com. Their analysis by GC typically requires a derivatization step to convert the polar amine group into a less polar, more volatile moiety sigmaaldrich.comresearchgate.net. Common derivatization techniques for amines include silylation or acylation researchgate.net. After derivatization, the resulting compound can be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification based on fragmentation patterns.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. For a compound like 2-Amino-5-chlorobenzhydrylamine, TLC can be used to quickly assess the presence of impurities. The separation is achieved on a TLC plate coated with a stationary phase (e.g., silica gel), and a suitable mobile phase (a single solvent or a mixture) is chosen to achieve differential migration of the components. Visualization of the separated spots is typically done under UV light, or by using a staining reagent if the compounds are not UV-active.

Advanced Separation Modes: Mixed-Mode and Hydrogen-Bonding Chromatography

For complex separation challenges, such as distinguishing between structurally similar impurities, advanced chromatographic modes can be employed.

Mixed-Mode Chromatography (MMC) utilizes stationary phases that are engineered to exhibit multiple types of interactions with the analyte. For a molecule like 2-Amino-5-chlorobenzhydrylamine, a mixed-mode column could, for example, combine reversed-phase (hydrophobic) and cation-exchange (ionic) functionalities helixchrom.com. This dual interaction mechanism provides an additional dimension of selectivity. The hydrophobic parts of the molecule (the two phenyl rings) can interact with the reversed-phase component of the stationary phase, while the basic primary amine group can undergo ionic interactions with the cation-exchange sites. By carefully manipulating mobile phase parameters such as pH and ionic strength, the retention behavior of the target compound and its impurities can be finely tuned to achieve superior separation chromatographyonline.com.

Hydrogen-Bonding Chromatography is another advanced technique that leverages the specific interactions of hydrogen bond donors and acceptors. 2-Amino-5-chlorobenzhydrylamine contains a primary amine group (-NH2), which is a strong hydrogen bond donor, and the nitrogen atom itself can act as a hydrogen bond acceptor. The phenyl rings can also act as weak hydrogen bond acceptors researchgate.net. Specialized stationary phases designed to maximize hydrogen-bonding interactions can offer unique selectivity for separating compounds based on their hydrogen-bonding capacity. This can be particularly useful for resolving isomers or compounds with minor structural differences that are difficult to separate by conventional reversed-phase chromatography.

Computational and Theoretical Chemistry Studies of 2 Amino 5 Chlorobenzhydrylamine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. scirp.org For 2-Amino-5-chlorobenzhydrylamine, DFT calculations would provide critical insights into its behavior at a molecular level.

Molecular Geometry Optimization and Vibrational Frequency Analysis

The first step in a computational study is geometry optimization, where the molecule's most stable three-dimensional arrangement (its lowest energy state) is calculated. mdpi.comresearchgate.net This process determines key structural parameters like bond lengths, bond angles, and dihedral angles. For 2-Amino-5-chlorobenzhydrylamine, this would reveal the precise spatial relationship between the two phenyl rings, the amino group, and the chlorine substituent.

Following optimization, a vibrational frequency analysis is typically performed. researchgate.net This calculation confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and predicts the molecule's infrared (IR) and Raman spectra. researchgate.net These theoretical spectra can be compared with experimental data to validate the calculated structure.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. ossila.com The energy of the HOMO relates to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small gap suggests the molecule is more reactive and can be easily excited. dergipark.org.tr For 2-Amino-5-chlorobenzhydrylamine, analysis of the HOMO and LUMO electron density distribution would show which parts of the molecule are most likely to be involved in electron donation and acceptance, highlighting potential sites for chemical reactions and indicating intramolecular charge transfer possibilities. researchgate.net

Global Reactivity Descriptors (Electrophilicity Index, Hardness, Softness)

Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule has a larger HOMO-LUMO gap. irjweb.com

Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons. irjweb.com

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (electron acceptor). nih.gov

Calculating these descriptors for 2-Amino-5-chlorobenzhydrylamine would provide a quantitative scale of its stability and reactivity compared to other compounds. chemrevlett.com

Conformational Analysis and Energy Landscapes

Exploring Stable Conformations and Interconversion Pathways

Due to the flexible single bonds in its structure, particularly around the central carbon atom, 2-Amino-5-chlorobenzhydrylamine can exist in multiple spatial arrangements, or conformations. A conformational analysis would explore the potential energy surface of the molecule to identify all stable conformers (energy minima) and the transition states that connect them. This creates an energy landscape, mapping out the relative energies of different shapes the molecule can adopt and the energy barriers for converting between them.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and its contribution to molecular stability. icm.edu.plresearchgate.net It transforms the complex, delocalized molecular orbitals of a wave function into a localized form that corresponds to the familiar Lewis structure of bonds and lone pairs. uni-muenchen.de This analysis quantifies the stabilizing effects of charge delocalization by examining interactions between filled "donor" NBOs (like bonds or lone pairs) and empty "acceptor" NBOs (typically antibonding orbitals). uba.ar

The stability of a molecule is enhanced by these donor-acceptor interactions, and the magnitude of this stabilization is estimated using second-order perturbation theory, expressed as the stabilization energy, E(2). wisc.edu For a molecule like 2-Amino-5-chlorobenzhydrylamine, key interactions would include:

Lone Pair Delocalization: The lone pairs on the two nitrogen atoms and the chlorine atom can delocalize into neighboring antibonding orbitals (e.g., π* orbitals of the phenyl rings or σ* orbitals of adjacent bonds).

NBO calculations performed on related aminobenzophenone and benzodiazepine (B76468) derivatives reveal significant charge delocalization that contributes to their stability and electronic properties. researchgate.netbiocrick.commdpi.com For instance, in similar structures, strong delocalization is demonstrated by the electron density of the conjugated rings. icm.edu.plresearchgate.net

The following table illustrates the type of data generated from an NBO analysis. The values are representative for this class of molecules and demonstrate the key stabilizing interactions.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N_amine | σ(C-C)_phenyl | ~ 5-10 | Lone Pair to Antibond |

| LP (1) Cl | σ(C-C)_phenyl | ~ 2-4 | Lone Pair to Antibond |

| π (C=C)_phenyl1 | π(C=C)_phenyl2 | ~ 15-25 | Pi-bond to Pi-antibond |

| π (C=C)_phenyl2 | π(C=C)_phenyl1 | ~ 15-25 | Pi-bond to Pi-antibond |

Note: The data in this table is illustrative and represents typical values for analogous molecular structures, as specific NBO analysis data for 2-Amino-5-chlorobenzhydrylamine is not available in the cited literature.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. mdpi.com This method is invaluable for understanding the conformational dynamics, structural stability, and interactions with the surrounding environment, such as a solvent. rsc.orgnih.gov For a molecule like 2-Amino-5-chlorobenzhydrylamine, MD simulations can reveal how its two phenyl rings and amino groups move relative to each other and how the molecule interacts with water or other solvents.

The process involves setting up a simulation system where the molecule is placed in a periodic box filled with solvent molecules (e.g., water). cosmosscholars.com The interactions between all atoms are governed by a set of parameters known as a force field. peerj.com The simulation proceeds by solving Newton's equations of motion for the system, yielding a trajectory that describes how the positions and velocities of atoms change over time. rsc.org

Studies on related benzodiazepine derivatives have used MD simulations to investigate their stability in complex with biological targets or cyclodextrins. nih.govcosmosscholars.comnih.gov Key analyses of the MD trajectory include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible.

Solvent Interactions: To analyze the formation and lifetime of hydrogen bonds between the molecule's amino groups and surrounding water molecules, providing insight into its solubility and hydration shell. ua.ptrsc.orgnih.gov

The parameters for a typical MD simulation are summarized in the table below.

| Parameter | Typical Value / Description |

|---|---|

| Force Field | CHARMM, AMBER, OPLS |

| Solvent Model | TIP3P, SPC/E (for water) |

| System Setup | Solvated in a cubic or triclinic periodic box |

| Equilibration | NVT (constant volume) followed by NPT (constant pressure) ensemble |

| Production Run Time | 100 - 1000 nanoseconds (ns) |

| Temperature | 298 K (25 °C) |

| Pressure | 1 bar |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling (In Silico)

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational strategies central to drug discovery and medicinal chemistry. nih.govnih.gov These in silico methods aim to establish a correlation between the chemical structure of a series of compounds and their biological activity. researchgate.netucl.ac.uk

QSAR modeling develops mathematical equations that relate variations in the biological activity of a set of molecules to their physicochemical properties, which are quantified by molecular descriptors. niscpr.res.in A robust QSAR model can predict the activity of new, unsynthesized compounds. ucl.ac.uk For a series of benzhydrylamine or benzodiazepine derivatives, descriptors could include steric parameters (e.g., molecular volume), electronic parameters (e.g., dipole moment, partial charges), and hydrophobic parameters (e.g., LogP). nih.gov The quality of a QSAR model is assessed by statistical metrics like the coefficient of determination (R²) and the cross-validation coefficient (q²). researchgate.netmdpi.com

Pharmacophore modeling focuses on identifying the three-dimensional arrangement of essential molecular features that are necessary for a molecule to interact with a specific biological target. These features typically include hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic regions. niscpr.res.in A pharmacophore model serves as a 3D query to screen large chemical databases for novel compounds that possess the required features and are therefore likely to be active. benthamdirect.com

For a compound like 2-Amino-5-chlorobenzhydrylamine, a pharmacophore model would likely identify its two phenyl rings as aromatic/hydrophobic features and the amino groups as hydrogen bond donors. QSAR studies on related benzodiazepine receptor ligands have successfully identified key structural requirements for binding, such as the importance of specific substitutions on the phenyl rings. researchgate.netniscpr.res.inniscpr.res.in

The table below presents typical statistical parameters used to validate a QSAR model.

| Statistical Parameter | Description | Acceptable Value |

|---|---|---|

| R² (Coefficient of Determination) | Measures the goodness-of-fit of the model to the training data. | > 0.7 |

| q² or Q² (Cross-validated R²) | Measures the internal predictive ability of the model (often via leave-one-out). | > 0.5 |

| R²_pred or R²_ext (External R²) | Measures the predictive power on an external test set of compounds. | > 0.6 |

| F-statistic | A measure of the statistical significance of the regression model. | High value |

Pharmacological and Biological Research on 2 Amino 5 Chlorobenzhydrylamine: Mechanistic Studies Non Clinical Focus

Investigation of Molecular Targets and Binding Affinities (e.g., Enzymes, Receptors)

No data available.

Elucidation of Signaling Pathway Modulation in in vitro Cellular Models

No data available.

Enzyme Kinetics and Inhibition Mechanisms of Action

No data available.

Receptor Interaction Profiling and Agonist/Antagonist Studies

No data available.

Industrial and Research Applications of 2 Amino 5 Chlorobenzhydrylamine in Chemical Synthesis and Materials Science

Role as an Advanced Pharmaceutical Intermediate

While not a final drug product itself, 2-Amino-5-chlorobenzhydrylamine and its derivatives serve as crucial intermediates in the synthesis of more complex molecules with potential therapeutic value. The benzhydrylamine scaffold is a recognized pharmacophore present in numerous active pharmaceutical ingredients (APIs).

Research has demonstrated that derivatives of 2-Amino-5-chlorobenzhydrylamine are employed in the synthesis of macrocyclic compounds. Specifically, the sodium salt of N,N′-ditosyl-2-amino-5-chlorobenzhydrylamine is a key reactant in the preparation of 10-Chloro-1,7-ditosyl-8-phenyl-4,1,7-benzoxadiazecine. Current time information in Bangalore, IN. This reaction involves coupling the protected diamine with the ditosylate of bis(hydroxyethyl) ether in dimethylformamide (DMF) to create a ten-membered heterocyclic ring system. Current time information in Bangalore, IN. Such macrocycles are of significant interest in medicinal chemistry due to their ability to adopt specific conformations and bind to biological targets.

Furthermore, the compound is a downstream product of 2-Amino-5-chlorobenzophenone (B30270) Oxime, which itself is an intermediate in the synthesis of psychotherapeutic agents like Oxazolam. wikipedia.org This synthetic lineage places 2-Amino-5-chlorobenzhydrylamine in a family of compounds critical to the development of central nervous system (CNS) active drugs. The general class of chlorobenzhydrylamines are considered useful chiral building blocks for pharmaceuticals, with enzymatic methods being developed to produce single-enantiomer versions for stereoselective synthesis. google.com

| Compound Name | CAS Number | Role/Significance |

| 2-Amino-5-chlorobenzhydrylamine | 1824-70-0 | Core intermediate |

| N,N′-ditosyl-2-amino-5-chlorobenzhydrylamine | N/A | Protected intermediate for macrocycle synthesis Current time information in Bangalore, IN. |

| 10-Chloro-1,7-ditosyl-8-phenyl-4,1,7-benzoxadiazecine | N/A | Macrocyclic product with potential pharmaceutical application Current time information in Bangalore, IN. |

| 2-Amino-5-chlorobenzophenone Oxime | 18097-52-4 | Precursor in the synthesis of 2-Amino-5-chlorobenzhydrylamine wikipedia.org |

| Oxazolam | 24143-17-7 | Psychotherapeutic agent synthesized from related intermediates wikipedia.org |

Application in the Synthesis of Agrochemicals and Pesticides

The application of 2-Amino-5-chlorobenzhydrylamine in the agrochemical sector is primarily speculative, based on the established biological activities of structurally related compounds. The broader family of chloro-amino-substituted aromatic compounds has shown promise in this field. For instance, 2-Amino-5-chlorobenzamide (B107076) is noted to possess herbicidal and plant growth-regulating properties. uniovi.es

Additionally, derivatives of heterocyclic amines are foundational to many modern agrochemicals. nih.gov For example, 2-amino-5-chlorobenzothiazole (B1265905) derivatives have been synthesized and tested for antifungal activity. rsc.orgmdpi.com The synthesis of 2-amino-5-halogenated-N,3-dimethylbenzamides is also significant, as these structures are related to potent insecticides. diva-portal.org Given that the 2-amino-5-chlorophenyl moiety is present in these active classes, it is plausible that 2-Amino-5-chlorobenzhydrylamine could serve as a scaffold or intermediate for novel pesticides or fungicides, although specific examples are not prominently documented in the literature.

Utility in Dye Synthesis and Related Industries

The utility of 2-Amino-5-chlorobenzhydrylamine in the dye industry is not directly established, but its potential can be inferred from the applications of analogous chemical structures. Aromatic amines are a cornerstone of dye chemistry, often serving as diazo components or couplers in the synthesis of azo dyes.

For example, the related compound 2-Amino-5-chlorobenzamide is explicitly mentioned as a dye intermediate. uniovi.es Similarly, 2-amino-5-nitrophenol (B90527) is used in the manufacture of various azo dyes and to impart color to resins and lacquers. researchgate.net The general class of basic dye intermediates often consists of aromatic heterocyclic compounds synthesized from various amine precursors. mdpi.com The presence of two amine groups on the 2-Amino-5-chlorobenzhydrylamine molecule offers two potential sites for diazotization or coupling reactions, suggesting it could be explored for creating new dye molecules with potentially unique chromophoric properties, though such applications remain a subject for future research.

Potential in Material Science: Coatings, Resins, and Optical Brighteners

In materials science, the most significant potential for 2-Amino-5-chlorobenzhydrylamine lies in polymer chemistry, specifically in the synthesis of specialty polyamides. Aromatic diamines are a fundamental class of monomers used in polycondensation reactions with dicarboxylic acids (or their acid chloride derivatives) to produce aromatic polyamides. These polymers are known for their high thermal stability and mechanical strength.

The structure of 2-Amino-5-chlorobenzhydrylamine, featuring two primary amine groups, makes it a viable diamine monomer. The bulky, non-planar benzhydryl group between the two amine functionalities would likely disrupt polymer chain packing, potentially leading to amorphous polyamides with increased solubility and lower glass transition temperatures compared to those made from rigid, linear diamines. The chlorine substituent would also modify the polymer's properties, such as increasing its flame retardancy and altering its chemical resistance. While specific polyamides derived from 2-Amino-5-chlorobenzhydrylamine are not widely reported, its structural characteristics position it as a candidate for creating novel high-performance polymers. There is no documented evidence of its use in coatings, resins, or as an optical brightener.

| Polymer Class | Monomer Type 1 | Monomer Type 2 | Potential Properties |

| Polyamides | Aromatic Diamine (e.g., 2-Amino-5-chlorobenzhydrylamine) | Dicarboxylic Acid / Diacid Chloride | High thermal stability, chemical resistance, potentially enhanced solubility |

Catalytic Applications and Ligand Development

A significant research application of 2-Amino-5-chlorobenzhydrylamine is in the field of ligand development for coordination chemistry. Its derivative, N,N′-ditosyl-2-amino-5-chlorobenzhydrylamine, is a direct precursor to the 10-membered macrocyclic ligand 10-Chloro-1,7-ditosyl-8-phenyl-4,1,7-benzoxadiazecine. Current time information in Bangalore, IN. The synthesis of such macrocycles is a key area of inorganic and supramolecular chemistry, as these ligands can selectively bind metal ions, forming complexes with potential catalytic activity or other unique properties.

The field of biocatalysis also intersects with this class of compounds. Research into D-amino acid oxidase enzymes has explored their use for the oxidation of primary amines to produce imines. Studies have specifically aimed to engineer these enzymes to expand their substrate specificity to act on bulky amines like 4-chlorobenzhydrylamine (an isomer of the title compound). google.com This highlights the interest in developing catalytic systems, both chemical and biological, that can transform benzhydrylamine structures into other valuable chemical entities.

Supramolecular Chemistry and Molecular Recognition Studies

The structure of 2-Amino-5-chlorobenzhydrylamine is well-suited for applications in supramolecular chemistry and molecular recognition. The two amine groups are effective hydrogen bond donors, while the two phenyl rings can participate in π-π stacking and cation-π interactions. These non-covalent forces are the basis of molecular self-assembly and host-guest chemistry.

The synthesis of the macrocycle 10-Chloro-1,7-ditosyl-8-phenyl-4,1,7-benzoxadiazecine from a derivative of 2-Amino-5-chlorobenzhydrylamine is a prime example of its role in this field. Current time information in Bangalore, IN. Macrocyclic molecules are classic "host" molecules capable of encapsulating smaller "guest" ions or molecules, driven by molecular recognition principles. Furthermore, molecules with similar functionalities are known to self-assemble into complex three-dimensional networks through hydrogen bonding and other weak interactions. The potential for 2-Amino-5-chlorobenzhydrylamine to form such ordered solid-state structures or to act as a building block for more complex supramolecular architectures, such as molecular tweezers or clips designed to recognize specific substrates, remains a promising area of investigation.

Green Chemistry Approaches and Sustainable Synthesis for 2 Amino 5 Chlorobenzhydrylamine

Development of Environmentally Benign Synthetic Routes

There is a notable lack of published research on the development of environmentally friendly synthetic pathways specifically for 2-amino-5-chlorobenzhydrylamine. General strategies in green chemistry aim to reduce or eliminate the use and generation of hazardous substances. For the synthesis of similar diarylmethane structures, approaches such as Re₂O₇-catalyzed dehydrative Friedel–Crafts reactions have been explored to minimize waste by producing water as the primary byproduct. rsc.org However, the application of such methods to 2-amino-5-chlorobenzhydrylamine has not been documented.

Solvent Selection and Alternative Reaction Media (e.g., Ionic Liquids, Aqueous Systems)

The selection of solvents plays a crucial role in the environmental impact of a chemical process. Traditional syntheses often rely on volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry encourages the use of safer alternatives like water, supercritical fluids, or ionic liquids. dokumen.pub For instance, the biodegradable solvent Cyrene™ has been successfully used in the synthesis of other nitrogen-containing compounds like 1,2,3-triazoles, offering a more sustainable option. chemanager-online.comnih.gov However, no studies have been found that investigate the use of Cyrene™ or other green solvents in the synthesis of 2-amino-5-chlorobenzhydrylamine. Research from 1995 indicates that dimethylformamide (DMF), a conventional solvent, was used in a reaction involving a derivative of 2-amino-5-chlorobenzhydrylamine. researchgate.netresearchgate.net

Catalyst Recycling and Waste Minimization Strategies

Catalyst recycling and waste minimization are central tenets of green chemistry, aiming to improve efficiency and reduce environmental burden. researchgate.net Heterogeneous catalysts are often favored as they can be more easily separated from the reaction mixture and reused. While research exists on catalyst applications in the synthesis of diarylmethanes and amines in general, there is no specific information on catalyst recycling or targeted waste minimization strategies for the production of 2-amino-5-chlorobenzhydrylamine. rsc.orgrsc.org

Atom Economy and Process Efficiency Improvements

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. primescholars.com Ideal reactions have a 100% atom economy, meaning all atoms from the reactants are incorporated into the final product. rsc.org Improving process efficiency involves optimizing reaction conditions to maximize yield and minimize energy consumption and waste. mdpi.com While these are critical metrics for sustainable synthesis, there are no published studies that analyze or report on the atom economy or process efficiency improvements for any synthetic route to 2-amino-5-chlorobenzhydrylamine.

Future Research Directions and Emerging Avenues for 2 Amino 5 Chlorobenzhydrylamine

Exploration of Unexplored Reaction Pathways and Catalytic Systems

The synthesis of 2-Amino-5-chlorobenzhydrylamine and its derivatives is a cornerstone of its utility. Future research is poised to move beyond traditional synthetic routes to explore more efficient, sustainable, and innovative reaction pathways.

A significant area of focus will be the development and application of novel catalytic systems. uniovi.es Biocatalysis, in particular, presents a promising frontier. uniovi.es The use of enzymes, such as monoamine oxidases (MAO) and transaminases, offers the potential for highly selective and environmentally friendly syntheses. researchgate.netresearchgate.net Directed evolution and protein engineering techniques can be employed to tailor these enzymes to accept bulky substrates like 2-Amino-5-chlorobenzhydrylamine, expanding their synthetic utility. researchgate.netresearchgate.net For instance, engineered variants of MAO from Aspergillus niger (MAO-N) have shown promise in the deracemization of structurally complex amines, a process that could be adapted for the asymmetric synthesis of chiral 2-Amino-5-chlorobenzhydrylamine derivatives. researchgate.netresearchgate.net

| Catalyst Type | Potential Application in 2-Amino-5-chlorobenzhydrylamine Synthesis | Key Advantages |

| Engineered Monoamine Oxidases (MAO) | Asymmetric synthesis and deracemization of chiral derivatives. | High stereoselectivity, environmentally friendly. researchgate.netresearchgate.net |

| Transaminases | Introduction of the amino group with high stereocontrol. | High enantioselectivity, use of readily available amine donors. uniovi.es |

| Ruthenium and Palladium Complexes | Cross-coupling reactions to form the benzhydryl core. | Versatility in C-C and C-N bond formation. uniovi.es |

| Laccase/TEMPO Systems | Oxidative amination reactions. | Use of molecular oxygen as a green oxidant. rsc.org |

Deeper Mechanistic Understanding of Biological Interactions

While the primary biological activity of some benzhydrylamine derivatives is known to involve interactions with neurotransmitter systems, a deeper mechanistic understanding is crucial for the rational design of new therapeutic agents. Future research will likely focus on elucidating the precise molecular interactions between 2-Amino-5-chlorobenzhydrylamine and its biological targets.

Advanced techniques such as cryogenic electron microscopy (cryo-EM) and X-ray crystallography can provide high-resolution structural information of the compound bound to its target proteins. This data is invaluable for understanding the specific amino acid residues involved in binding and the conformational changes that occur upon interaction. researchgate.net Molecular docking and dynamics simulations can complement these experimental approaches by modeling the binding process and predicting the affinity of novel derivatives. mdpi.com

Investigating the role of the chlorine substituent and the amino group in modulating biological activity will also be a key research avenue. Understanding how these functional groups influence properties such as binding affinity, selectivity, and metabolic stability is essential for optimizing the pharmacological profile of lead compounds based on this scaffold.

Integration with Machine Learning and AI in Synthetic Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis and drug discovery. For 2-Amino-5-chlorobenzhydrylamine, these computational tools offer powerful new approaches for designing novel synthetic routes and predicting the properties of new derivatives.

ML models can be trained on large datasets of chemical reactions to predict the outcomes of unexplored synthetic pathways, identify optimal reaction conditions, and even suggest novel catalysts. mdpi.com Generative models, such as generative adversarial networks (GANs), can be used to design new molecules with desired properties by learning from existing chemical structures. This approach could be used to generate novel analogs of 2-Amino-5-chlorobenzhydrylamine with potentially enhanced biological activity or improved pharmacokinetic profiles.

Furthermore, AI can be employed to analyze complex biological data and identify new potential therapeutic targets for compounds based on the 2-Amino-5-chlorobenzhydrylamine scaffold. acs.org By integrating data from genomics, proteomics, and metabolomics, AI algorithms can uncover novel disease associations and guide the development of targeted therapies.

Development of Novel Analytical Probes Utilizing the 2-Amino-5-chlorobenzhydrylamine Scaffold

The unique structural features of 2-Amino-5-chlorobenzhydrylamine make it an attractive scaffold for the development of novel analytical probes. These probes can be designed to selectively bind to and detect specific biomolecules, making them valuable tools for diagnostics and biomedical research.

By attaching fluorescent tags or other reporter groups to the 2-Amino-5-chlorobenzhydrylamine core, researchers can create probes that light up in the presence of their target. These probes could be used for a variety of applications, including imaging specific receptors in living cells, quantifying the levels of certain neurotransmitters, or detecting disease biomarkers.

The development of these probes will require a multidisciplinary approach, combining expertise in organic synthesis, medicinal chemistry, and analytical science. The insights gained from a deeper mechanistic understanding of the compound's biological interactions will be crucial for designing probes with high specificity and sensitivity.

Scale-Up Challenges and Industrial Implementations for Novel Synthetic Routes